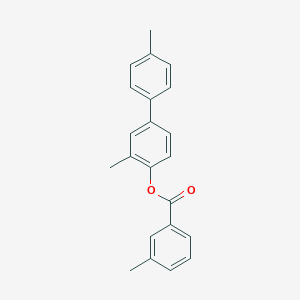
3,4'-DIMETHYLBIPHENYL-4-YL 3-METHYLBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate typically involves the esterification of 3,4’-dimethylbiphenyl-4-carboxylic acid with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 3,4’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of the biphenyl structure.
科学的研究の応用
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl derivative, which can then interact with enzymes or receptors in biological systems. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity .
類似化合物との比較
Similar Compounds
- 3,3’-Dimethylbiphenyl
- 4,4’-Dimethylbiphenyl
- 3,4’-Dimethylbiphenyl
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is unique due to the presence of both methyl groups and the benzoate ester. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry .
特性
分子式 |
C22H20O2 |
|---|---|
分子量 |
316.4g/mol |
IUPAC名 |
[2-methyl-4-(4-methylphenyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H20O2/c1-15-7-9-18(10-8-15)19-11-12-21(17(3)14-19)24-22(23)20-6-4-5-16(2)13-20/h4-14H,1-3H3 |
InChIキー |
AACDNMVFJJJSEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-3-[(3-methylbenzoyl)hydrazono]butanamide](/img/structure/B389849.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389851.png)
![N-isobutyl-3-[2-(1-naphthylmethylene)hydrazino]-3-oxopropanamide](/img/structure/B389852.png)
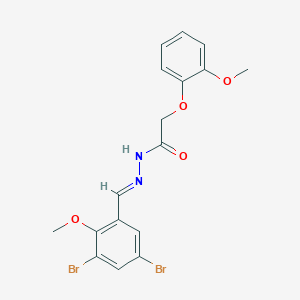
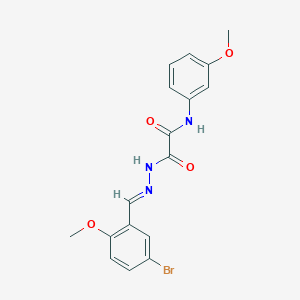
![N-{3-[3-(3-{3-[3-(benzoylamino)phenyl]-3-oxo-1-propenyl}phenyl)acryloyl]phenyl}benzamide](/img/structure/B389857.png)
![N-[4-(4-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B389861.png)
![N-(2,4-dichlorobenzyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389864.png)
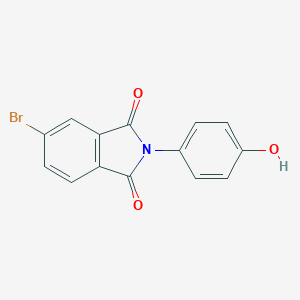
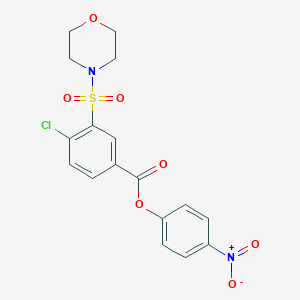
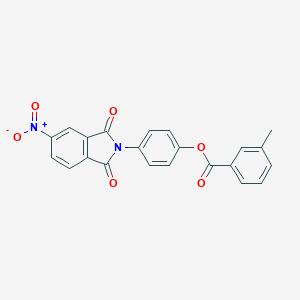
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B389872.png)
![2-Chloro-5-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B389873.png)
![3-[(3,4-Dichloroanilino)methyl]-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389876.png)
